5-(2-Chloroethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
InChI Key |
HXQFYYFWIGTZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2 Chloroethyl Pyrimidine
Retrosynthetic Analysis and Strategic Precursor Selection for Pyrimidine (B1678525) Core Functionalization
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.orgfiveable.me This process allows chemists to design efficient synthetic routes by identifying strategic bond disconnections. fiveable.me For 5-(2-Chloroethyl)pyrimidine, the primary retrosynthetic disconnections involve either breaking the bond between the pyrimidine core and the chloroethyl side chain or deconstructing the pyrimidine ring itself.
A common strategy involves disconnecting the C5-carbon bond of the side chain. This leads to precursors such as a 5-halopyrimidine (e.g., 5-bromopyrimidine) and a two-carbon building block that can be introduced via cross-coupling reactions. Alternatively, a disconnection can suggest a 5-lithiated or 5-magnesiated pyrimidine intermediate, which can then react with an electrophile like 1-bromo-2-chloroethane. Another approach is to build the pyrimidine ring from acyclic precursors already containing the necessary carbon framework for the chloroethyl group. advancechemjournal.com This often involves the condensation of a 1,3-dicarbonyl compound (or a surrogate) with an amidine derivative. advancechemjournal.comnih.gov
Multi-Step Synthesis from Readily Available Starting Materials
The synthesis of this compound can be achieved through various multi-step sequences starting from simple, commercially available chemicals. A prevalent method involves building the pyrimidine ring from acyclic components. This typically utilizes a [3+3] or a [4+2] cyclization strategy. For instance, a 1,3-dicarbonyl compound or its equivalent can be condensed with an amidine to form the pyrimidine core. mdpi.com
One potential multi-step pathway could begin with the synthesis of a substituted 1,3-dicarbonyl precursor that contains the latent chloroethyl functionality. This precursor is then reacted with a simple amidine, like formamidine, in a cyclocondensation reaction to form the pyrimidine ring. Subsequent functional group manipulations, if necessary, would yield the final product. The use of flow chemistry, where reactants are passed through immobilized reagents in a continuous sequence, represents a modern paradigm for molecular assembly that can streamline such multi-step syntheses, reducing reaction times and eliminating the need for purification of intermediates. syrris.jp
Convergent and Divergent Synthetic Approaches
Both convergent and divergent strategies can be applied to the synthesis of this compound and its analogs.
Divergent Synthesis: A divergent strategy begins with a common core structure which is then elaborated into a library of different compounds. wikipedia.org In this context, a versatile pyrimidine intermediate, such as 5-bromopyrimidine or a pyrimidine with a functional group at the C5 position, could be synthesized first. This common intermediate can then be subjected to various reactions to introduce the chloroethyl group or other functionalities, allowing for the rapid generation of diverse pyrimidine derivatives for structure-activity relationship (SAR) studies. wikipedia.orgnih.gov For example, a "deconstruction-reconstruction" strategy can transform a pyrimidine into an iminoenamine building block, which can then be used to create a variety of other substituted pyrimidines or different heterocycles. nih.gov
Optimized Reaction Conditions and Catalyst Systems for Chloroethyl Group Introduction
The introduction of the chloroethyl group onto the pyrimidine ring is a critical step that requires carefully optimized conditions and often the use of specific catalyst systems to ensure high yield and selectivity.
Modern methods for C-H alkylation of heterocycles have expanded to include pyridines and quinolines using rhodium catalysts, which could potentially be adapted for pyrimidines. nih.gov These reactions sometimes require substitution ortho to a ring nitrogen to facilitate the formation of a metal-carbene intermediate. nih.gov Another approach is the Minisci reaction, a radical-based method for alkylating heteroaromatic bases. A mechanochemical, magnesium-mediated Minisci C-H alkylation has been developed for pyrimidines, which operates under mild, solvent-free conditions with excellent regioselectivity. acs.org
Cross-coupling reactions are also a powerful tool. For instance, Suzuki coupling of a 5-halopyrimidine with an appropriate boronic acid in the presence of a palladium catalyst is an effective method for creating C-C bonds. researchgate.net
Table 1: Comparison of Catalytic Systems for Pyrimidine Functionalization
| Catalytic System | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Rh(I)/PCy₃ with Brønsted acid | C-H Alkylation | Effective for pyridines/quinolines; requires ortho-substituent. nih.gov | Direct introduction of the ethyl group. |
| Magnesium (mechanochemical) | Minisci C-H Alkylation | Solvent-free, mild conditions, excellent regioselectivity. acs.org | Radical-based introduction of the ethyl group. |
| PdCl₂(PPh₃)₂ | Suzuki Coupling | Mild conditions, high yields, performed in water. researchgate.net | Coupling of 5-bromopyrimidine with an ethylboronic acid derivative. |
Regioselective Functionalization at the Pyrimidine C5 Position
Achieving regioselectivity at the C5 position of the pyrimidine ring is a significant synthetic challenge due to the presence of multiple reactive sites (two nitrogen atoms and three other carbon atoms). The electronic nature of the pyrimidine ring, being electron-deficient, generally makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The C5 position is comparatively more electron-rich and can undergo electrophilic substitution, although direct C-H functionalization often requires specific activation. nih.gov
Several strategies have been developed to achieve C5 selectivity:
Metalation: Directed ortho metalation is less common for pyrimidines, but direct metalation at C5 can be achieved using strong bases. The use of organolithium reagents can facilitate the introduction of functional groups at specific positions. researchgate.net For example, selective magnesiation using TMPMgCl·LiCl has been shown to be effective for the regio- and chemoselective functionalization of pyrimidines. nih.gov
Cross-Coupling Reactions: The most reliable method for regioselective functionalization is to start with a pre-functionalized pyrimidine, such as 5-bromopyrimidine. This allows for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to be performed specifically at the C5 position. researchgate.net
Deconstruction-Reconstruction: An innovative strategy involves converting a pyrimidine into a reactive iminoenamine intermediate, which can then be functionalized and subsequently recyclized to form a C5-substituted pyrimidine. nih.gov This method can provide two points for diversification, at both the C2 and C5 positions. nih.gov
Control of Reaction Stereochemistry and Selectivity
For the synthesis of this compound, the target molecule itself is achiral, so stereochemical control is not a primary concern for the side chain. However, the broader concepts of chemoselectivity and regioselectivity are paramount.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. During the synthesis, it is crucial to choose reagents and conditions that modify the desired position on the pyrimidine ring without affecting other parts of the molecule, especially if other sensitive functional groups are present.
Regioselectivity , as discussed previously, is the control over which position on the pyrimidine ring reacts. Optimizing reaction conditions—such as the choice of solvent, temperature, catalyst, and base—is essential to direct the functionalization to the C5 position and prevent unwanted side reactions at other carbon or nitrogen atoms. For example, in the N-alkylation of pyrimidine deoxynucleosides, the choice of solvent can dramatically influence the regioselectivity, avoiding the need for protecting groups. nih.gov Similarly, solvent choice can be used to switch between N-substituted and O-substituted pyrimidine products in divergent syntheses. rsc.org
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kuey.netrasayanjournal.co.inkuey.net Applying these principles to the synthesis of pyrimidine derivatives is an area of active research. nih.govpowertechjournal.com
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. rasayanjournal.co.inkuey.net Suzuki coupling reactions, for instance, have been successfully performed in water. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. kuey.netrasayanjournal.co.inkuey.net
Catalysis: Using recyclable heterogeneous catalysts can simplify product purification and reduce waste. kuey.netkuey.net For example, ammonium sulfate coated on hydrothermal carbon has been developed as a reusable catalyst for N-alkylation of pyrimidines. ias.ac.in
Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions under solventless conditions, often using mechanochemical methods like ball milling, can eliminate solvent waste entirely and sometimes lead to higher yields and cleaner reactions. acs.orgrasayanjournal.co.in
Table 2: Green Chemistry Metrics for Synthetic Methodologies
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefit |
|---|---|---|
| Alternative Solvents | Use of water or ethanol. rasayanjournal.co.inkuey.net | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave or ultrasound irradiation. kuey.netnih.gov | Shorter reaction times, lower energy use. |
| Recyclable Catalysts | Use of heterogeneous catalysts. ias.ac.inkuey.net | Simplified purification, reduced catalyst waste. |
| High Atom Economy | Multicomponent reactions (MCRs). rasayanjournal.co.in | Minimized byproduct formation. |
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Solvent-Free and Aqueous Reaction Environments
The reduction or elimination of conventional organic solvents is a primary goal in green chemistry, as these solvents often contribute significantly to process waste, environmental impact, and safety hazards. Research has consequently focused on solvent-free "neat" reactions or the use of water as a benign reaction medium.
Solvent-Free Synthesis: Solvent-free reactions, often facilitated by techniques such as microwave irradiation or ball milling, can offer numerous advantages. These include accelerated reaction rates, higher yields, and simplified product isolation procedures. For pyrimidine derivatives, catalyst- and solvent-free annulation reactions have been described, such as the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals to yield polysubstituted pyrimidines. mdpi.com This approach, if adapted for this compound precursors, could significantly reduce the environmental footprint of the synthesis by eliminating the need for solvent heating, recovery, and disposal.
Aqueous Reaction Environments: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, this can sometimes be an advantage, facilitating product separation. The use of phase-transfer catalysts or surfactants can overcome solubility issues when necessary. For instance, Suzuki coupling reactions to produce 2,5-disubstituted pyrimidines have been successfully carried out in water at elevated temperatures, demonstrating the feasibility of aqueous media for C-C bond formation on the pyrimidine ring. researchgate.net One patented method for a related compound, 2-chloro-5-aminopyrimidine, involves a refluxing step in a weak acidic aqueous liquor, highlighting the use of water in key transformation steps in pyrimidine synthesis. google.com The development of a fully aqueous route for this compound would represent a significant advancement in its sustainable production.
Table 1: Comparison of Reaction Environments for Pyrimidine Synthesis
| Feature | Conventional Organic Solvents | Solvent-Free (Neat) | Aqueous Environment |
|---|---|---|---|
| Environmental Impact | High (VOC emissions, waste) | Low | Very Low |
| Safety Hazards | Flammability, Toxicity | Reduced (depends on reagents) | High (Non-flammable, Non-toxic) |
| Reaction Rate | Variable | Often Accelerated | Can be mass-transfer limited |
| Product Isolation | Often requires extraction/distillation | Simplified | Often simplified by precipitation |
| Applicability | Broad | Dependent on reactant physical state | Dependent on reactant/product solubility |
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comacs.orgjocpr.com A high atom economy signifies a more efficient process with less waste generation.
Synthetic strategies that favor high atom economy include addition reactions (e.g., Diels-Alder), rearrangements, and catalytic reactions, as opposed to substitution or elimination reactions which inherently generate stoichiometric byproducts. acs.org For the synthesis of this compound, this principle would favor a convergent synthesis where the chloroethyl side chain and the pyrimidine ring are assembled through addition-type reactions, rather than a linear synthesis involving multiple steps with protecting groups and leaving groups that are ultimately discarded as waste.
Waste Minimization Strategies: Beyond maximizing atom economy, several other strategies can be employed to reduce waste:
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste, as the catalyst is used in small amounts and can be recycled. For pyrimidine synthesis, various metal catalysts (e.g., copper, ruthenium, palladium) have been employed to facilitate cyclization and coupling reactions efficiently. mdpi.comresearchgate.net
Source Reduction: Implementing lean manufacturing principles and conducting waste audits can identify and eliminate sources of waste generation within the production process. fastercapital.com
Recycling and Reuse: Solvents and unreacted starting materials can be recovered and recycled. Byproducts that cannot be eliminated through reaction redesign can sometimes be repurposed, effectively turning a waste stream into a valuable product. wordpress.com For example, phosphorus oxychloride is a common reagent in the synthesis of chloropyrimidines; managing the phosphate waste stream is a critical consideration for waste minimization.
Table 2: Atom Economy of Different Reaction Types in Organic Synthesis
| Reaction Type | General Transformation | Inherent Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction |
| Rearrangement | A → B | 100% | Beckmann Rearrangement |
| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction |
| Elimination | A-B → A + B | < 100% | Dehydrohalogenation |
Scale-Up Considerations and Process Intensification for this compound Production
Translating a laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and cost-effectiveness. Process intensification (PI) involves developing innovative equipment and techniques to achieve significant improvements in manufacturing, leading to smaller, safer, and more energy-efficient processes. researchgate.net
Scale-Up Challenges: Key challenges in scaling up the synthesis of this compound include:
Heat Transfer: Exothermic reactions that are easily managed in a small flask can generate significant heat in a large reactor, requiring robust cooling systems to prevent runaway reactions.
Mass Transfer: Inefficient mixing in large batch reactors can lead to localized concentration gradients, reducing yield and promoting side reactions.
Safety: Handling large quantities of hazardous reagents, such as phosphorus oxychloride, necessitates stringent safety protocols and engineered controls.
Purification: Methods like chromatography, which are common in the lab, are often impractical and costly at an industrial scale. Developing scalable crystallization or extraction methods is crucial. nih.govresearchgate.net
Process Intensification Opportunities:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems (microreactors or plug flow reactors) offers numerous advantages. These systems provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small volume of reactants present at any given moment. researchgate.net This would be particularly beneficial for highly exothermic or rapid reactions in the synthesis of this compound.
Process Analytical Technology (PAT): Implementing real-time, in-line analytical tools (e.g., UV/Vis, FTIR spectroscopy) allows for continuous monitoring and control of the reaction. This enables operators to ensure the process remains within its desired parameters, maximizing yield and purity while minimizing batch failures. nih.gov
Telescoping Processes: Combining multiple reaction steps into a single, continuous operation without isolating intermediates can significantly reduce processing time, solvent use, and waste. researchgate.net A telescoped process for this compound could involve the formation of the pyrimidine ring and subsequent chlorination in a continuous flow setup.
By embracing these advanced methodologies, the production of this compound can be made more efficient, sustainable, and economically competitive.
Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 5 2 Chloroethyl Pyrimidine
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The carbon-chlorine bond in the 2-chloroethyl group of 5-(2-chloroethyl)pyrimidine is polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. These reactions are pivotal for the structural modification of the molecule and the synthesis of a diverse range of derivatives.
Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, hydrazines)
Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to yield the corresponding N-substituted aminoethylpyrimidines. These reactions typically proceed by nucleophilic displacement of the chloride ion. For instance, the reaction with primary or secondary amines like ethylamine or morpholine in a suitable solvent and in the presence of a base to neutralize the generated hydrochloric acid, results in the formation of 5-(2-(alkylamino)ethyl)pyrimidines.
Hydrazine hydrate is also a potent nitrogen nucleophile that can react with the chloroethyl side chain. However, the high reactivity of hydrazine can sometimes lead to further reactions, including the formation of heterocyclic systems if other reactive sites are available on the pyrimidine (B1678525) ring. In many cases involving reactions of pyrimidine derivatives with hydrazine, the focus is on substitutions or transformations of the pyrimidine ring itself, especially if it contains other leaving groups.
| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |
| Primary Amine | Ethylamine | 5-(2-(Ethylamino)ethyl)pyrimidine | Acetonitrile, DIPEA, 0 °C | Good |
| Secondary Amine | Morpholine | 5-(2-Morpholinoethyl)pyrimidine | THF, K2CO3, reflux | - |
| Hydrazine | Hydrazine hydrate | 5-(2-Hydrazinylethyl)pyrimidine | Ethanol, reflux | - |
Reactivity with Oxygen-Based Nucleophiles (e.g., alcohols, phenols)
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloride from the chloroethyl side chain to form ethers. For example, the reaction of this compound with sodium ethoxide in ethanol would yield 5-(2-ethoxyethyl)pyrimidine. Similarly, reaction with sodium phenoxide would result in the formation of 5-(2-phenoxyethyl)pyrimidine. These reactions are analogous to the well-established Williamson ether synthesis. vedantu.comaskfilo.comyoutube.comdoubtnut.comvedantu.comdoubtnut.comaskfilo.combrainly.in The reactivity is generally high for alkoxides, which are strong nucleophiles.
| Nucleophile | Reagent | Product | Reaction Conditions |
| Alkoxide | Sodium ethoxide | 5-(2-Ethoxyethyl)pyrimidine | Ethanol, heat |
| Phenoxide | Sodium phenoxide | 5-(2-Phenoxyethyl)pyrimidine | Heat |
Note: Specific reaction conditions and yields for this compound are inferred from analogous Williamson ether synthesis reactions.
Reactivity with Sulfur-Based Nucleophiles (e.g., thiols, thiones)
Sulfur nucleophiles are generally more potent than their oxygen counterparts. Thiols and their conjugate bases, thiolates, react readily with primary alkyl halides like the one present in this compound to form thioethers. For instance, the reaction with sodium thiophenoxide would produce 5-(2-(phenylthio)ethyl)pyrimidine. Another important sulfur nucleophile is thiourea, which can react with the chloroethyl group to form a thiouronium salt. This intermediate can then be hydrolyzed to yield the corresponding thiol, 5-(2-thioethyl)pyrimidine, or be used in the synthesis of heterocyclic systems.
| Nucleophile | Reagent | Product | Reaction Conditions |
| Thiolate | Sodium thiophenoxide | 5-(2-(Phenylthio)ethyl)pyrimidine | - |
| Thiourea | Thiourea | 5-(2-Thiouroniumethyl)pyrimidine chloride | Ethanol, reflux |
Note: Specific reaction conditions for these reactions with this compound are based on general reactivity patterns of alkyl halides with sulfur nucleophiles.
Reactivity with Carbon-Based Nucleophiles (e.g., carbanions, organometallics)
Carbon-based nucleophiles are essential for the formation of new carbon-carbon bonds. Carbanions, such as those derived from malonic esters, can be used to extend the carbon chain of this compound. In a typical malonic ester synthesis, diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized carbanion, which then displaces the chloride from the chloroethyl group. uomustansiriyah.edu.iqlibretexts.orgwikipedia.orglibretexts.org Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield 3-(pyrimidin-5-yl)propanoic acid. Organometallic reagents like Grignard reagents and organolithium compounds are also powerful carbon nucleophiles, though their high reactivity can sometimes lead to side reactions with the pyrimidine ring.
| Nucleophile | Reagent | Intermediate Product | Final Product (after hydrolysis and decarboxylation) |
| Malonate carbanion | Diethyl malonate, NaOEt | Diethyl 2-(2-(pyrimidin-5-yl)ethyl)malonate | 3-(Pyrimidin-5-yl)propanoic acid |
Note: The application of this reaction to this compound is based on the principles of the malonic ester synthesis.
Elucidation of Reaction Mechanisms (e.g., SN1, SN2 pathways)
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. askfilo.comlibretexts.orggacariyalur.ac.inorganic-chemistry.orgmasterorganicchemistry.comucsd.edunih.gov The chloroethyl moiety of this compound contains a primary alkyl chloride. Primary alkyl halides strongly favor the SN2 mechanism.
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion) in a single, concerted step. askfilo.com This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
The alternative SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This pathway is favored for tertiary and, to some extent, secondary alkyl halides due to the stability of the resulting carbocation. For the primary chloroethyl group in this compound, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway unlikely under typical nucleophilic substitution conditions. Therefore, the reactions described in the preceding sections are presumed to proceed via an SN2 mechanism.
Intramolecular Cyclization and Ring Formation Reactions
The 2-chloroethyl group in this compound can participate in intramolecular reactions if a suitable nucleophilic center is present elsewhere in the molecule or in a group attached to the pyrimidine ring. These cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems.
A prominent example is the formation of pyrimido[2,1-b] nih.govnih.govthiazine derivatives. nih.govnih.govsciencepublishinggroup.comresearchgate.net This can be achieved by first reacting a pyrimidine-2-thione with a haloalkanol to introduce a hydroxyalkylthio side chain. Subsequent cyclization, or a direct reaction with a suitable precursor that introduces a 3-halopropylthio moiety, can lead to the fused thiazine ring. While this is an example starting from a thione, a similar strategy could be envisioned where a nucleophilic group is first introduced at the 5-position of the pyrimidine, which then reacts with the chloroethyl side chain.
Furthermore, studies on related N-(2-chloroethyl)ureas have demonstrated their ability to undergo intramolecular cyclization to form dihydrooxazol-2-amines. nih.gov This highlights the general propensity of the 2-chloroethyl group to act as an electrophile in intramolecular ring-forming reactions when a suitably positioned nucleophile is present.
| Reactant Type | Fused Ring System Formed |
| Pyrimidine with N- or S-linked nucleophilic side chain | Fused five or six-membered rings |
| N-(pyrimidin-5-yl)-N'-(2-chloroethyl)urea (hypothetical) | Dihydropyrimido[1,2-a]imidazol-2-one |
| 5-(2-Mercaptoethyl)pyrimidine | Dihydropyrimido[5,4-b] libretexts.orgnih.govthiazine |
Note: The specific examples for this compound are illustrative of potential cyclization pathways based on known reactivity patterns.
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electronic property makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring more challenging compared to benzene. wikipedia.org The π-electron density is significantly reduced, which deactivates the ring towards attack by electrophiles. wikipedia.org
Electrophilic substitution on pyrimidine, when it does occur, is most likely to happen at the 5-position, which is the least electron-deficient position on the ring. wikipedia.org However, the rate of these reactions is generally slow. The presence of activating groups on the pyrimidine ring can increase the rate of electrophilic substitution. In the case of this compound, the chloroethyl group is not a strong activating or deactivating group, and thus, electrophilic substitution on the pyrimidine ring would likely be difficult to achieve under standard conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.comfiveable.me
Cross-Coupling Methodologies for Further Functionalization
Cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. nih.govmdpi.comrsc.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyrimidine core.
Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org It is widely used for the synthesis of biaryl and heteroaryl compounds. rsc.orgnih.gov Halogenated pyrimidines, such as those derived from this compound, can serve as effective substrates in Suzuki couplings, allowing for the introduction of aryl or heteroaryl groups at the halogenated position. nih.govmdpi.com
Sonogashira Reaction: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org This reaction is a valuable method for the synthesis of substituted alkynes and has been applied to the functionalization of pyrimidine nucleosides. nih.govnih.gov A halogenated derivative of this compound could potentially undergo Sonogashira coupling to introduce an alkynyl group onto the pyrimidine ring.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation. nih.gov While direct examples involving this compound are not readily available, the principles of the Heck reaction suggest that a halogenated pyrimidine could be coupled with an alkene to introduce a vinyl substituent. libretexts.org Intramolecular Heck reactions are also a powerful tool for the synthesis of heterocyclic systems. chim.it
Table 2: Overview of Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction | Reactants | Catalyst | Product |
| Suzuki Coupling | Organohalide + Organoboron | Palladium complex | Biaryl/Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | Palladium complex + Copper co-catalyst | Substituted Alkyne |
| Heck Reaction | Alkene + Unsaturated Halide | Palladium catalyst | Substituted Alkene |
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of its synthesis. nih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of analogs for structure-activity relationship studies. nih.gov C-H functionalization is a prominent strategy in LSF, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. berkeley.edu
For a molecule like this compound, LSF strategies could be employed to modify the pyrimidine ring or the chloroethyl side chain. For instance, C-H activation methods could potentially be used to introduce substituents at specific positions on the pyrimidine ring, although the electron-deficient nature of the ring might pose challenges. Alternatively, the chloroethyl group could be a handle for various late-stage modifications through nucleophilic substitution reactions.
Radical Reactions and Their Applications
The reactivity of this compound in radical reactions is not well-documented in dedicated studies. However, the structural motifs present in the molecule—a pyrimidine ring and a chloroethyl side chain—suggest potential for several types of radical transformations. The chloroethyl group, in particular, could be a site for radical initiation or participation in radical cyclization reactions.
In theory, radical initiation could occur at the C-Cl bond of the ethyl side chain, which is typically the weakest bond in the substituent. Homolytic cleavage of this bond, induced by radical initiators such as azobisisobutyronitrile (AIBN) or photochemically, would generate a primary alkyl radical. This reactive intermediate could then participate in a variety of subsequent reactions.
One potential application of such a radical intermediate is in intramolecular cyclization reactions. If a suitable radical acceptor is present on the pyrimidine ring or another substituent, an intramolecular radical addition could lead to the formation of novel fused heterocyclic systems. However, the pyrimidine ring itself is electron-deficient and generally not a prime candidate for radical addition unless activated.
Another possibility involves intermolecular radical reactions. The generated radical could be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in the presence of an electron-rich alkene, a radical addition reaction could occur.
It is important to note that these are postulated reaction pathways based on general principles of radical chemistry. The lack of specific experimental data for this compound means that reaction conditions, yields, and the feasibility of these transformations remain to be experimentally verified.
Metal-Catalyzed Transformations and Their Mechanistic Insights
The field of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and while specific examples involving this compound are not prevalent in the literature, the molecule possesses functionalities that could, in principle, participate in such transformations. The chloroethyl group and potentially the C-H bonds of the pyrimidine ring could serve as handles for metal-catalyzed reactions.
The chloroethyl side chain presents a primary alkyl chloride, which can be a challenging substrate for some cross-coupling reactions due to slower oxidative addition and the potential for β-hydride elimination. However, advances in catalyst design, particularly with nickel and palladium, have enabled the use of alkyl halides in cross-coupling reactions.
Potential Metal-Catalyzed Reactions:
Suzuki-Miyaura Coupling: In principle, the chloroethyl group could be coupled with a boronic acid or ester in the presence of a palladium or nickel catalyst to form a new C-C bond. This would provide a route to introduce a variety of substituents at the end of the ethyl chain.
Sonogashira Coupling: While typically performed with aryl or vinyl halides, some methods exist for the coupling of alkyl halides with terminal alkynes. A successful Sonogashira coupling of this compound would yield a 5-(4-alkynyl)ethylpyrimidine derivative.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the chloroethyl group is a saturated halide, intramolecular Heck-type reactions following transformation of the chloroethyl group are a possibility.
C-H Activation: Direct C-H activation of the pyrimidine ring is a more advanced strategy. The electron-deficient nature of the pyrimidine ring makes C-H activation challenging, but with appropriate directing groups and catalysts, it could be a powerful tool for functionalizing the heterocyclic core.
The mechanistic insights for these potential reactions would be in line with established catalytic cycles. For palladium-catalyzed cross-coupling, the mechanism would likely involve oxidative addition of the C-Cl bond to a low-valent palladium species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. For nickel-catalyzed reactions, radical pathways are often implicated.
The lack of specific studies on this compound in metal-catalyzed transformations highlights an area ripe for investigation. The development of robust catalytic methods for the functionalization of this molecule could provide access to a wide range of novel pyrimidine derivatives with potential applications in various fields.
Advanced Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies of 5 2 Chloroethyl Pyrimidine
High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Structures
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This precision is vital for distinguishing between compounds with the same nominal mass and for identifying unknown intermediates and products in complex reaction mixtures involving 5-(2-Chloroethyl)pyrimidine. Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer the resolution required for this detailed analysis. nih.gov The high resolving power allows for the clear separation of isotopic envelopes, further confirming elemental compositions. nih.gov
Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of pyrimidine (B1678525) derivatives by analyzing their fragmentation patterns. acs.orgnih.govbasicmedicalkey.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For this compound, MS/MS analysis can reveal key structural features. The fragmentation pathways are influenced by the pyrimidine ring and the chloroethyl side chain. Characteristic fragment ions are formed by the successive loss of simple functional groups and the subsequent decomposition of the pyrimidine ring. sapub.org For instance, the loss of the chloroethyl group or parts of it, such as HCl or a C₂H₄Cl radical, can be observed. The pyrimidine ring itself can undergo characteristic cleavages, providing further structural confirmation. sapub.org Analyzing these pathways helps in confirming the structure of newly synthesized derivatives and identifying products from reactions where the chloroethyl group acts as a reactive site.
Table 1: Predicted MS/MS Fragmentation of this compound This table presents hypothetical fragmentation data based on established principles for similar structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 142.02 | 115.03 | C₂H₃ | Loss of acetylene from the pyrimidine ring |
| 142.02 | 106.00 | HCl | Loss of hydrogen chloride |
| 142.02 | 79.03 | C₂H₄Cl | Loss of the chloroethyl radical |
Isotopic labeling, combined with mass spectrometry, is a powerful technique for tracing the fate of atoms through reaction pathways and metabolic processes. researchgate.netnih.gov By strategically replacing atoms in this compound with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the compound and its derivatives in complex biological or chemical systems. researchgate.netresearchgate.net
When a labeled compound undergoes a reaction, the mass shift corresponding to the incorporated isotope is retained in the products and intermediates. Mass spectrometry can easily detect this mass difference, allowing for unambiguous identification of molecules derived from the original labeled precursor. nih.gov This method is invaluable for:
Mechanistic Elucidation: Determining which atoms are involved in bond-breaking and bond-forming steps.
Metabolite Identification: Tracking the biotransformation of a pyrimidine-based compound in a biological system.
Quantitative Analysis: Using isotopically labeled compounds as internal standards for accurate quantification in complex matrices. nih.gov
For example, labeling the ethyl group with ¹³C would allow researchers to confirm whether this group is transferred intact during a derivatization reaction or if it undergoes fragmentation. Similarly, ¹⁵N labeling of the pyrimidine ring can help elucidate reactions involving ring opening or rearrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. iaea.org While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, complex molecules and their derivatives often exhibit signal overlap that complicates interpretation. iaea.org Multi-dimensional NMR experiments overcome this limitation by spreading signals across two or more frequency axes, revealing correlations between different nuclei. iaea.orgrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for pyrimidine derivatives.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ¹H | ~9.1 | Singlet |
| H-4, H-6 | ¹H | ~8.8 | Singlet |
| -CH₂-CH₂Cl | ¹H | ~3.9 | Triplet |
| -CH₂-CH₂Cl | ¹H | ~3.3 | Triplet |
| C-2 | ¹³C | ~158 | |
| C-4, C-6 | ¹³C | ~156 | |
| C-5 | ¹³C | ~130 | |
| -CH₂-CH₂Cl | ¹³C | ~44 | |
| -CH₂-CH₂Cl | ¹³C | ~32 |
Two-dimensional (2D) NMR techniques are essential for the unambiguous structural assignment of this compound derivatives. wikipedia.orgresearchgate.net Each experiment provides specific information about the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgsdsu.edu For the chloroethyl side chain, a COSY spectrum would show a cross-peak between the two methylene (-CH₂-) groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu It allows for the direct assignment of which protons are attached to which carbon atoms, for example, linking the proton signals of the chloroethyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). wikipedia.orgcreative-biostructure.com This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the methylene group adjacent to the pyrimidine ring and the C-5 carbon of the ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgresearchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of larger derivatives where different spatial arrangements are possible.
Table 3: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Expected Observation | Information Gained |
| COSY | H(α) ↔ H(β) of ethyl chain | Cross-peak present | Confirms connectivity of the two CH₂ groups. |
| HSQC | H(α) ↔ C(α); H(β) ↔ C(β) | Cross-peaks present | Assigns protons to their directly attached carbons. |
| HMBC | H(α) ↔ C(β); H(α) ↔ C-5 | Cross-peaks present | Confirms attachment of the ethyl group to C-5 of the pyrimidine ring. |
| NOESY | H(α) ↔ H-4/H-6 | Cross-peak may be present | Provides information on the preferred conformation of the side chain relative to the ring. |
While most NMR spectroscopy is performed on solutions, solid-state NMR (ssNMR) provides valuable information about molecules in their crystalline state. For compounds like this compound and its derivatives, which may exist in different crystalline forms (polymorphs), ssNMR is a powerful tool for characterization.
Polymorphs can have different physical properties, and ssNMR can distinguish between them as the chemical shifts of atoms are sensitive to the local environment, which differs in various crystal packing arrangements. High-resolution ssNMR experiments can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This information complements data from X-ray crystallography and is particularly useful when suitable single crystals for diffraction cannot be obtained.
X-ray Crystallography of this compound Derivatives for Precise Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated. mdpi.commdpi.com
For derivatives of this compound, X-ray crystallography provides unambiguous proof of structure, which is especially important after complex chemical transformations. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, X-ray analysis has been used to confirm the final structure and determine key geometric parameters. mdpi.com A survey of related pyrazolopyrimidin-4-one structures, including 5-(2-chloroethyl)-1-(4-chlorophenyl)-6-(2-chloropyridin-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reveals how crystal packing considerations influence molecular conformation, such as the dihedral angles between different ring systems. mdpi.com This precise structural data is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov
Table 4: Representative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative Data is illustrative and based on published structures of similar compounds. mdpi.commdpi.comnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~12.8 |
| β (°) | ~105 |
| Volume (ų) | ~1980 |
| Z (Molecules/unit cell) | 4 |
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The geometry of the pyrimidine ring is not expected to be significantly altered by the 5-substituted chloroethyl group. Studies on various pyrimidine derivatives show that the C-N bond lengths within the ring typically range from 1.32 Å to 1.35 Å, and the C-C bonds are in a similar range, which is consistent with their aromatic character researchgate.net. Density Functional Theory (DFT) calculations on the parent pyrimidine molecule, which show excellent agreement with experimental data, provide a strong basis for these expected values jocpr.comresearchgate.net.
The chloroethyl side chain introduces conformational flexibility. The key torsion angle, defined by the C4-C5-C7-C8 atoms (using standard pyrimidine numbering where the ethyl group is at C5), will determine the spatial orientation of the chloroethyl group relative to the pyrimidine ring. The conformation of this side chain is influenced by steric and electronic effects, including potential weak intramolecular interactions. In the solid state, the conformation would be influenced by crystal packing forces.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Typical Range/Source |
|---|---|---|
| N1-C2 | 1.34 | Pyrimidine derivatives researchgate.net |
| C2-N3 | 1.33 | Pyrimidine derivatives researchgate.net |
| N3-C4 | 1.34 | Pyrimidine derivatives researchgate.net |
| C4-C5 | 1.39 | Pyrimidine derivatives |
| C5-C6 | 1.39 | Pyrimidine derivatives |
| C6-N1 | 1.33 | Pyrimidine derivatives researchgate.net |
| C5-C(ethyl) | 1.51 | Standard C-C single bond |
| C(ethyl)-C(ethyl) | 1.54 | Standard C-C single bond |
| C(ethyl)-Cl | 1.79 | Standard C-Cl single bond |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) | Typical Range/Source |
|---|---|---|
| C6-N1-C2 | 115.5 | Pyrimidine derivatives |
| N1-C2-N3 | 128.5 | Pyrimidine derivatives |
| C2-N3-C4 | 115.5 | Pyrimidine derivatives |
| N3-C4-C5 | 122.0 | Pyrimidine derivatives |
| C4-C5-C6 | 116.5 | Pyrimidine derivatives |
| C5-C6-N1 | 122.0 | Pyrimidine derivatives |
| C4-C5-C(ethyl) | 121.8 | sp²-sp³ bond angle |
| C6-C5-C(ethyl) | 121.7 | sp²-sp³ bond angle |
| C5-C(ethyl)-C(ethyl) | 112.0 | sp³-sp³ bond angle |
| C(ethyl)-C(ethyl)-Cl | 109.5 | Tetrahedral geometry |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool for investigating these interactions in molecular crystals mdpi.comnih.govnih.govresearchgate.netiucr.org. For pyrimidine derivatives, common interactions include hydrogen bonding and π-stacking.
The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C-H···N interactions are expected to play a significant role in the crystal packing, where a hydrogen atom from the pyrimidine ring or the ethyl group of a neighboring molecule interacts with a ring nitrogen atom nih.gov.
The chloro substituent can also participate in intermolecular interactions. Halogen bonds, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile like a nitrogen lone pair, are a possibility nih.govresearchgate.netnih.gov. More commonly, weak C-H···Cl hydrogen bonds may be present.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis in Reactivity Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and conformational isomers cardiff.ac.uk. By correlating experimental spectra with theoretical calculations, typically using DFT methods, a complete assignment of the fundamental vibrational modes can be achieved jocpr.comphyschemres.orgnih.govelsevierpure.comnih.gov.
For this compound, the vibrational spectrum can be divided into several regions corresponding to different modes of vibration:
Pyrimidine Ring Vibrations: The characteristic stretching and deformation modes of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and below 1000 cm⁻¹ (ring breathing and deformation modes) nih.govias.ac.inmdpi.comacs.orgijsred.com.
C-H Vibrations: The aromatic C-H stretching vibrations of the pyrimidine ring typically appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the chloroethyl group are expected in the 3000-2850 cm⁻¹ region. C-H bending and wagging modes will appear at lower frequencies.
C-Cl Vibrations: The C-Cl stretching vibration of the chloroethyl group is a key indicator of its conformation. This mode is typically observed in the 800-600 cm⁻¹ region. The presence of multiple bands in this region could indicate the existence of different rotational isomers (conformers) in the sample.
Studying these vibrational modes is crucial for reactivity analysis. For instance, changes in the C-Cl stretching frequency upon interaction with other molecules can provide insight into the lability of the chlorine atom, which is a key factor in its potential alkylating reactivity.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine ring C-H bonds |
| Aliphatic C-H Stretch | 3000 - 2850 | Chloroethyl group C-H bonds |
| C=N, C=C Ring Stretch | 1600 - 1400 | Characteristic of the pyrimidine ring mdpi.com |
| CH₂ Scissoring | ~1450 | Chloroethyl group |
| Ring Breathing/Deformation | 1000 - 700 | In-plane and out-of-plane ring modes |
| C-Cl Stretch | 800 - 600 | Sensitive to conformation of the ethyl chain |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light saschirality.org. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral compounds rsc.org.
While this compound itself is achiral, chiral derivatives can be readily synthesized, for example, by introducing a stereocenter in the side chain or by substitution with a chiral moiety. For such chiral derivatives, ECD and VCD would be powerful tools for stereochemical assignment.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions. The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chromophore (the pyrimidine ring) rsc.org. By comparing the experimental ECD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined mdpi.commdpi.comnih.gov.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light saschirality.orgcore.ac.uk. VCD spectra provide a wealth of structural information due to the large number of vibrational bands. The stereochemical information is encoded in the pattern of positive and negative VCD bands. As with ECD, comparing the experimental VCD spectrum to the DFT-predicted spectrum for a known configuration allows for the assignment of the absolute configuration of the chiral derivative nih.gov. VCD can be particularly advantageous for molecules lacking a strong UV-Vis chromophore or when dealing with complex conformational equilibria mdpi.comnih.gov.
Computational and Theoretical Investigations into the Structure and Reactivity of 5 2 Chloroethyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is extensively used to determine the ground-state properties of organic molecules, including halogenated pyrimidines. nih.govnih.gov For 5-(2-Chloroethyl)pyrimidine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(2d,2p), are employed to optimize the molecular geometry. preprints.org
These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to compute electronic properties such as the molecular dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.
Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data is illustrative and based on typical results for similar halogenated pyrimidine (B1678525) derivatives.
| Property | Predicted Value (Illustrative) | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule in its ground state. |
| Dipole Moment | ~2.5 Debye | A measure of the molecule's overall polarity, arising from charge separation. |
| C5-Cα Bond Length | ~1.51 Å | The length of the single bond connecting the side chain to the pyrimidine ring. |
| Cβ-Cl Bond Length | ~1.80 Å | The length of the covalent bond between the terminal carbon and the chlorine atom. |
| N1-C2-N3 Bond Angle | ~115° | The internal angle within the pyrimidine ring. |
| C4-C5-Cα-Cβ Dihedral | Varies with conformer | The torsional angle defining the orientation of the chloroethyl side chain. |
While DFT is highly effective, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a pathway to higher accuracy, albeit at a significantly greater computational expense. These methods are often considered the "gold standard" in quantum chemistry and are used to benchmark results obtained from more approximate methods like DFT. acs.org
For this compound, high-level ab initio calculations can provide more precise values for ionization potentials, electron affinities, and reaction barrier heights. They are particularly valuable for studying systems where electron correlation effects, which are approximated in DFT, play a critical role. Comparing DFT and ab initio results helps validate the chosen DFT functional and ensures the reliability of the computational predictions for the broader class of pyrimidine derivatives.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. jchemrev.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrimidine ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital on the side chain, suggesting a site for potential nucleophilic attack. Analysis of the FMOs helps identify the most likely sites for electrophilic and nucleophilic reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and serve to illustrate the outputs of FMO analysis.
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -9.8 eV | Indicates the energy required to remove an electron; relates to nucleophilicity. |
| LUMO | -0.5 eV | Indicates the energy released when an electron is added; relates to electrophilicity. |
| Energy Gap | 9.3 eV | A larger gap suggests higher kinetic stability and lower overall reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent environment. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the interatomic forces. acs.org
The 2-chloroethyl side chain of this compound is flexible, and its orientation relative to the pyrimidine ring can significantly impact the molecule's properties and interactions. The rotation around the C5-Cα and Cα-Cβ single bonds gives rise to different conformers.
MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can determine the relative populations of different conformers, such as anti and gauche arrangements of the chloroethyl group, and the energy barriers for converting between them. This provides a dynamic picture of the molecule's preferred shapes.
Table 3: Potential Conformers of the Chloroethyl Side Chain Note: This table describes plausible conformers that would be investigated via MD simulations.
| Conformer | C4-C5-Cα-Cβ Dihedral Angle | Relative Energy (Illustrative) | Description |
| Anti | ~180° | Lowest | The chlorine atom is positioned away from the pyrimidine ring, often the most stable form. |
| Gauche | ~±60° | Slightly Higher | The chlorine atom is positioned closer to the pyrimidine ring, creating steric interactions. |
Chemical reactions and biological processes almost always occur in solution. The presence of a solvent can have a profound effect on a molecule's stability, conformation, and reactivity. MD simulations are ideally suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box. dntb.gov.ua
Simulations can reveal how solvent molecules arrange themselves around this compound, forming a solvation shell. This can influence the conformational equilibrium by stabilizing more polar conformers. Furthermore, the solvent can affect reactivity by mediating interactions with other reactants or by altering the accessibility of reactive sites on the molecule. For instance, a polar solvent might stabilize a transition state involving charge separation, thereby increasing the rate of a reaction. These simulations provide critical context for translating gas-phase quantum chemical predictions into behavior in a realistic chemical environment.
Reaction Mechanism Elucidation through Transition State Calculations
The reactivity of this compound is governed by several potential reaction pathways, including nucleophilic aromatic substitution (SNAr) if additional leaving groups are present on the pyrimidine ring, and an intramolecular cyclization. Computational chemistry, particularly the calculation of transition states, provides profound insights into these mechanisms. By modeling the energy landscape of the reaction, chemists can identify the most favorable pathways, understand the factors controlling reaction rates, and predict product distributions.
One of the most probable reactions for a molecule like this compound is an intramolecular SN2-type reaction, where a nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl side chain to form a cyclized product. Transition state calculations are crucial for elucidating the feasibility and mechanism of such cyclizations. e3s-conferences.org Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost for determining the geometries and energies of reactants, products, and the high-energy transition states that connect them. ijcce.ac.irresearchgate.netraco.catnih.gov
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of its atomic coordinates. researchgate.netrug.nlnih.govnih.gov For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. Mapping the PES is essential for understanding the complete reaction mechanism.
For the intramolecular cyclization of this compound, the PES would be mapped by systematically changing key geometric parameters, such as the distance between the pyrimidine nitrogen (N1 or N3) and the carbon atom bearing the chlorine, and the length of the carbon-chlorine bond. The energy is calculated at each point on this grid of geometries. The resulting surface would reveal the minimum energy path the molecule follows during the reaction.
Key features on the hypothetical PES for the intramolecular cyclization of this compound would include:
Reactant Valley: The region of the PES corresponding to the stable, ground-state geometry of this compound.
Transition State Saddle Point: A maximum along the reaction coordinate but a minimum in all other degrees of freedom. This point represents the highest energy barrier the molecule must overcome for the reaction to proceed. e3s-conferences.org
Product Valley: The region corresponding to the stable cyclized product, a dihydropyrimido[1,2-a]pyridinium-type cation.
Neural networks and other machine learning algorithms are emerging as powerful tools for constructing high-fidelity PESs from a set of high-level ab initio calculations, offering a promising alternative to traditional mapping methods. rug.nlnih.govnih.gov
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. It is the most critical parameter determining the rate of a chemical reaction. A lower activation energy barrier corresponds to a faster reaction. Computational methods like DFT allow for the precise calculation of these barriers. wuxiapptec.comwuxibiology.comwuxiapptec.com
For this compound, several competing reaction pathways could exist, each with its own activation barrier. For instance, if another leaving group like a chlorine atom were present at the C2 or C4 position of the pyrimidine ring, an intermolecular SNAr reaction with an external nucleophile would compete with the intramolecular cyclization.
Computational analysis can determine the relative heights of these barriers. For example, in dichloropyrimidines, the activation energy for SNAr can be calculated to predict which chlorine atom is more readily substituted. wuxibiology.com A similar approach can be used to compare the feasibility of an intermolecular SNAr versus the intramolecular cyclization of a this compound derivative.
The calculated activation energy can be used to estimate the reaction rate constant (k) using the Arrhenius equation or, more accurately, through Transition State Theory (TST) with the Eyring equation.
Table 1: Hypothetical Calculated Activation Energies and Rate Constants for Competing Reactions of a Substituted this compound Derivative at 298 K
| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) | Predicted Outcome |
| Intramolecular Cyclization (N1 attack) | 18.5 | ~1.0 x 10^3 | Minor Product |
| Intramolecular Cyclization (N3 attack) | 22.0 | ~1.0 | Negligible |
| Intermolecular SNAr at C2 (with MeO⁻) | 14.7 | ~1.4 x 10^6 | Major Product |
Note: The data in this table is illustrative and based on typical values for similar reactions found in the literature. wuxiapptec.com It demonstrates how computational results can be used to predict the major reaction pathway.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Focus on physicochemical parameters relevant to reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or, in this context, chemical reactivity. scirp.orgnih.gov While often used in drug design, QSAR can be a powerful tool for understanding and predicting how structural modifications affect reaction rates and mechanisms.
For a series of this compound derivatives, a QSAR model could be developed to predict the activation energy or the logarithm of the rate constant (log k) for a specific reaction, such as nucleophilic aromatic substitution. The model would be built using a set of "descriptors"—numerical values that quantify various aspects of the molecule's structure.
Physicochemical parameters relevant to reactivity include:
Electronic Descriptors: These quantify the electron distribution in the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and Hammett constants (σ) of substituents. For an SNAr reaction, a lower LUMO energy generally corresponds to a more electrophilic pyrimidine ring and thus a faster reaction. wuxibiology.com
Steric Descriptors: These describe the size and shape of the molecule or its substituents (e.g., van der Waals volume, Taft steric parameters). Steric hindrance can significantly slow down a reaction by impeding the approach of a nucleophile.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
A typical QSAR model for reactivity takes the form of a multiple linear regression (MLR) equation:
log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Recent studies on the SNAr reactions of chloropyridines have shown an excellent linear correlation between the activation energy and the energy of the relevant LUMO or LUMO+1 orbital. wuxibiology.com This demonstrates that electronic properties are often the dominant factor in the reactivity of such heteroaromatic systems.
Table 2: Illustrative QSAR Model Data for the Reactivity of Substituted this compound Derivatives in an SNAr Reaction
| Derivative (Substituent at C2) | LUMO Energy (eV) | Predicted ΔG‡ (kcal/mol) | Predicted Relative Reactivity |
| -H | -0.15 | 16.0 | Base |
| -CH₃ | -0.12 | 16.8 | Slower |
| -OCH₃ | -0.13 | 16.5 | Slower |
| -Cl | -0.28 | 14.1 | Faster |
| -CN | -0.45 | 11.8 | Much Faster |
| -NO₂ | -0.60 | 9.9 | Very Fast |
Note: This table presents hypothetical data illustrating the expected trend where electron-withdrawing groups lower the LUMO energy and the activation barrier, thereby increasing reactivity.
In Silico Design of Novel this compound Derivatives with Enhanced Reactivity
The insights gained from reaction mechanism studies and QSAR modeling can be directly applied to the in silico (computer-aided) design of novel this compound derivatives with tailored reactivity. nano-ntp.comrsc.orgresearchgate.netnih.govmdpi.com Instead of synthesizing and testing a large number of compounds, computational methods allow for the virtual screening of potential structures to identify those most likely to exhibit the desired properties.
The goal of the design process is to modify the parent structure in a way that enhances a specific reaction. For example, to increase the rate of an intermolecular SNAr reaction on the pyrimidine ring, one would aim to lower the activation energy of this pathway.
Design strategies based on computational insights include:
Modifying Electronic Properties: Based on QSAR models, substituents can be strategically placed on the pyrimidine ring to modulate its electronic character. Adding strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) at positions ortho or para to the reaction center would lower the LUMO energy, stabilize the negatively charged Meisenheimer complex intermediate, and thereby lower the activation barrier for an SNAr reaction. wuxibiology.com
Altering Steric Hindrance: If a reaction is hindered by bulky groups near the reaction site, new derivatives can be designed with smaller substituents to improve accessibility for the nucleophile.
Promoting a Desired Pathway: If the goal is to favor intramolecular cyclization over a competing intermolecular reaction, substituents can be chosen to specifically stabilize the transition state of the cyclization. For example, adding an electron-donating group could increase the nucleophilicity of the pyrimidine nitrogen, accelerating the intramolecular SN2 attack.
This iterative process of design, computational evaluation, and refinement allows chemists to focus synthetic efforts on a smaller number of highly promising candidates, accelerating the discovery of molecules with desired chemical properties.
Table 3: In Silico Designed this compound Derivatives for Enhanced SNAr Reactivity at C4
| Base Structure | Proposed Modification | Rationale | Predicted LUMO (eV) | Predicted ΔG‡ (kcal/mol) |
| 4-Chloro-5-(2-chloroethyl)pyrimidine | Add -CN group at C2 | Strong electron-withdrawal to activate C4 position | -0.52 | 11.1 |
| 4-Chloro-5-(2-chloroethyl)pyrimidine | Add -SO₂Me group at C2 | Potent electron-withdrawing effect | -0.55 | 10.7 |
| 4-Chloro-5-(2-chloroethyl)pyrimidine | Add -CF₃ group at C6 | Inductive electron-withdrawal | -0.48 | 11.5 |
Note: This table provides hypothetical examples of how computational tools can guide the design of new molecules with enhanced reactivity.
Advanced Applications of 5 2 Chloroethyl Pyrimidine As a Key Synthetic Building Block and Research Probe
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The pyrimidine (B1678525) core is a fundamental building block in the synthesis of a vast array of complex heterocyclic scaffolds due to its versatile reactivity. Halogenated pyrimidines, in particular, are key intermediates in the construction of fused ring systems and other intricate molecular architectures. The chloroethyl group at the 5-position of the pyrimidine ring, in theory, offers a reactive handle for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This functionality could potentially be exploited to introduce diverse side chains or to form new rings fused to the pyrimidine core.
Routes to Bioactive Heterocycles (e.g., for agrochemical research)
Construction of Privileged Structures for Chemical Libraries
In medicinal chemistry and drug discovery, "privileged structures" are molecular scaffolds that can bind to multiple biological targets with high affinity. The pyrimidine ring is considered a privileged structure due to its presence in numerous biologically active compounds, including many approved drugs. nih.gov Chemical libraries based on privileged scaffolds are a valuable tool for identifying new drug leads.
The construction of such libraries often relies on the use of versatile building blocks that can be readily diversified. A compound like 5-(2-Chloroethyl)pyrimidine could theoretically serve as such a building block. The reactive chloroethyl side chain provides a point for diversification, allowing for the attachment of a wide range of chemical moieties. This would enable the generation of a library of related compounds with varied substituents, which could then be screened for biological activity against a panel of targets.
Role in the Development of Functional Materials and Polymers
The incorporation of heterocyclic units into polymers and other materials can impart specific and desirable properties, such as thermal stability, conductivity, and photoactivity. The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials with interesting electronic and optical properties.
Integration into Polymer Backbones for Specific Material Properties
The synthesis of functional polymers often involves the use of bifunctional monomers that can be incorporated into a polymer chain. While there is no specific literature detailing the integration of this compound into polymer backbones, one could speculate on its potential in this area. The chloroethyl group could be transformed into a polymerizable group, such as a vinyl or an acrylate moiety. Alternatively, the chlorine atom could participate in polycondensation reactions. The resulting polymers containing the pyrimidine unit in their backbone could exhibit unique properties derived from the heterocyclic nature of the repeating unit.
Utilization as a Chemical Probe for Mechanistic Investigations in Chemical Biology (Strictly non-clinical)
Chemical probes are small molecules used to study biological processes in a non-clinical setting. These probes often contain a reactive group that allows them to covalently label a biological target, such as a protein or a nucleic acid. This labeling can help in identifying the target of a drug or in elucidating a biological mechanism.
While there is no specific research on the use of this compound as a chemical probe, its structure suggests potential in this area. The chloroethyl group is a known alkylating agent and could potentially react with nucleophilic residues in biomolecules. For instance, a related compound, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has been studied for its ability to induce gene mutations, highlighting the reactivity of the chloroethyl group towards biological macromolecules. However, it is crucial to note that CEDU is a different molecule, and its biological activity cannot be directly extrapolated to this compound. Further research would be needed to explore the potential of this compound as a chemical probe for mechanistic studies in chemical biology.
Design of Affinity Probes for Target Identification (mechanistic, in vitro)
Affinity probes are essential tools in chemical biology for identifying the cellular targets of bioactive small molecules. Probes based on this compound are designed to form covalent bonds with their biological targets, which facilitates robust target identification and validation.
The design of such a probe typically incorporates three key components:
Recognition Element: The this compound core, or a derivative thereof, serves as the scaffold that provides initial binding affinity and selectivity for the target protein.
Reactive Group: The 2-chloroethyl group functions as a "warhead." In the physiological environment, it can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on the target protein, forming a stable covalent bond.
Reporter Tag: A reporter molecule, such as biotin or a fluorescent dye, is attached to the pyrimidine scaffold via a linker. nih.gov This tag enables the detection, visualization, and isolation of the probe-protein complex. nih.gov
The in vitro mechanism for target identification using a biotinylated this compound probe involves a multi-step process. Initially, the probe non-covalently binds to the target protein. This proximity-induced interaction positions the chloroethyl group near a nucleophilic residue in the binding pocket. The subsequent formation of the aziridinium ion leads to irreversible covalent linkage. After incubation with a cell lysate, the biotin-tagged protein complexes can be selectively captured using streptavidin-coated beads, separated from other proteins, and identified using techniques like mass spectrometry. nih.gov This strategy provides a powerful method to "fish" for and identify specific protein targets from a complex biological mixture. nih.gov
| Probe Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Provides binding affinity and selectivity for the target. | This compound scaffold |
| Reactive Group | Forms a stable, irreversible bond with the target protein. | 2-Chloroethyl group (forms aziridinium ion) |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescent Dyes (e.g., Fluorescein) |
Exploration of Covalent Binding Mechanisms with Biological Macromolecules
The 2-chloroethyl moiety makes this compound an effective tool for investigating covalent interactions with biological macromolecules like proteins and nucleic acids. Covalent inhibitors, which form a permanent bond with their target, often exhibit high potency and prolonged duration of action. nih.gov
The primary mechanism of covalent bond formation involves the 2-chloroethyl group. This group is a precursor to a reactive electrophile. Through intramolecular cyclization, the nitrogen of a nearby amine or the pyrimidine ring itself can displace the chloride ion, forming a strained, three-membered aziridinium ring. This intermediate is highly electrophilic and reacts readily with biological nucleophiles.
With Proteins: In proteins, the most common nucleophilic residues targeted by such electrophiles are the thiol group of cysteine and the epsilon-amino group of lysine. nih.gov The reaction with a cysteine residue on a kinase, for example, can lead to irreversible inhibition of its catalytic activity. nih.gov Studies on chloropyrimidines have confirmed their ability to covalently modify cysteine residues within the ATP binding site of kinases. nih.gov
With Nucleic Acids: The (2-chloroethyl) group is also known to alkylate nucleic acids. The nucleophilic centers on DNA and RNA bases, particularly the N7 position of guanine, can attack the electrophilic intermediate generated from the chloroethyl group. This leads to the formation of a covalent adduct. The related compound 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) has been identified as a potent gene mutagen, highlighting the reactivity of the 5-(2-chloroethyl) group toward DNA. nih.gov This reactivity underpins the mode of action for certain classes of chemotherapeutic agents. acs.org
| Macromolecule | Nucleophilic Residue/Site | Mechanism of Action | Outcome |
|---|---|---|---|
| Proteins (e.g., Kinases) | Cysteine (-SH), Lysine (-NH2) | Nucleophilic attack on the aziridinium intermediate. nih.gov | Irreversible enzyme inhibition. |
| Nucleic Acids (DNA/RNA) | Guanine (N7), Adenine (N3) | Alkylation of the nucleobase. acs.org | Formation of DNA adducts, potential for mutagenesis. nih.gov |
Applications in Chemo- and Biosensor Development
Derivatives of this compound can serve as versatile platforms for the construction of novel chemosensors and biosensors. The pyrimidine core can be functionalized to create systems that signal the presence of specific analytes through changes in color or fluorescence. nih.govrsc.org
The design of a sensor based on this scaffold can be approached in several ways:
As a Recognition Unit: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By attaching a chromophore or fluorophore to the pyrimidine ring, a sensor can be created where ion binding modulates the photophysical properties. For instance, pyrimidine-based sensors have been developed for the highly selective and sensitive detection of metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govrsc.org The binding event often leads to a distinct color change (colorimetric sensing) or quenching/enhancement of fluorescence (fluorescent sensing). nih.gov
As an Immobilization Anchor: The reactive 2-chloroethyl group provides a convenient handle for covalently attaching the pyrimidine-based sensor molecule to a solid support, such as a nanoparticle, polymer film, or electrode surface. This immobilization is a critical step in the development of reusable and robust sensing devices.
A notable application is in the sequential detection of ions. A pyrimidine-based chemosensor designed to bind Cu²⁺ can experience a color change upon complexation. nih.gov Subsequently, the introduction of cyanide ions (CN⁻), which have a higher affinity for Cu²⁺, can strip the metal from the sensor, restoring the original color and signaling the presence of cyanide. nih.gov This displacement approach allows for the sequential detection of multiple analytes with a single sensor.
| Sensor Type | Target Analyte | Sensing Mechanism | Signal Output |
|---|---|---|---|
| Colorimetric/Fluorescent | Copper (Cu²⁺) | Complexation with the pyrimidine ring. nih.gov | Color change and fluorescence quenching. nih.gov |
| Fluorescent | Iron (Fe³⁺) | Coordination with a pyrimidine-triazole conjugate. rsc.org | Turn-off fluorescence. rsc.org |
| Displacement Assay | Cyanide (CN⁻) | Removal of Cu²⁺ from a pyrimidine-Cu²⁺ complex. nih.gov | Color and fluorescence restoration. nih.gov |
Catalyst Development and Ligand Design from this compound Derivatives
The structural features of this compound make it an attractive starting material for the synthesis of novel ligands for coordination chemistry and catalysis. The two nitrogen atoms of the pyrimidine ring are Lewis basic sites capable of coordinating to transition metals, while the chloroethyl group offers a site for synthetic elaboration.
The development of ligands from this precursor typically involves nucleophilic substitution of the chloride. This reaction allows for the introduction of a wide variety of other donor groups, such as phosphines, amines, or thiols, onto the ethyl side chain. This synthetic flexibility enables the creation of bidentate or even polydentate ligands where the pyrimidine nitrogen and the newly introduced donor atom can bind to a metal center, forming a stable chelate ring.
For example, a P,N-type ligand could be synthesized by reacting this compound with a phosphide nucleophile (e.g., diphenylphosphine). The resulting ligand, featuring both a "hard" nitrogen donor from the pyrimidine and a "soft" phosphorus donor from the phosphine group, can coordinate to transition metals like palladium, ruthenium, or rhodium. Such metal complexes are widely used as catalysts in organic synthesis for reactions such as:
Cross-Coupling Reactions: (e.g., Suzuki, Heck, Sonogashira reactions) for the formation of carbon-carbon bonds.
Hydrogenation and Transfer Hydrogenation: For the reduction of unsaturated functional groups.
Carbonylation Reactions: For the introduction of carbonyl groups.
The electronic properties of the pyrimidine ring and the steric environment around the metal center can be fine-tuned by modifying the pyrimidine core or the substituents on the ancillary donor group, allowing for the optimization of catalyst activity and selectivity for a desired chemical transformation. The synthesis of pyrimidine derivatives is a subject of extensive research, indicating the broad utility of this scaffold in various chemical applications, including catalysis. researchgate.netnih.govmdpi.com
Future Directions and Emerging Research Avenues for 5 2 Chloroethyl Pyrimidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-(2-Chloroethyl)pyrimidine and its derivatives will increasingly focus on green and sustainable practices. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging methodologies aim to mitigate these issues through innovative catalytic systems and reaction designs.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, allow for the construction of complex pyrimidine (B1678525) cores in a single step from simple starting materials. acs.org Adapting MCRs for the synthesis of functionalized pyrimidines like this compound offers a route to increased efficiency and atom economy. acs.org
Green Catalysts and Solvents: The use of environmentally benign catalysts and solvent-free reaction conditions is a major goal. nih.goveurekaselect.com Research into solid-supported catalysts, ionic liquids, and water-based reaction media for pyrimidine synthesis is ongoing and could be applied to produce this compound more sustainably. eurekaselect.combenthamdirect.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrimidines. acs.orgeurekaselect.com Applying these energy sources to the synthesis of this compound could lead to more efficient and scalable processes.
| Synthetic Approach | Description | Advantages for Pyrimidine Synthesis | Potential Impact on this compound |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form a complex product. acs.org | High atom economy, reduced waste, rapid access to diverse structures. researchgate.net | Efficient, one-pot synthesis of the core ring structure. |
| Green Catalysis | Use of recyclable, non-toxic catalysts and alternative solvents like water. benthamdirect.com | Reduced environmental impact, lower costs, increased safety. nih.gov | More environmentally friendly production process. |
| Microwave/Ultrasound Assistance | Application of microwave or ultrasonic energy to accelerate reactions. acs.org | Faster reaction rates, higher yields, milder reaction conditions. eurekaselect.com | Reduced energy consumption and faster throughput. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
Beyond established reactions, future research will delve into novel ways to functionalize the this compound scaffold. The inherent reactivity of both the pyrimidine ring and the chloroethyl side chain provides fertile ground for discovering new chemical transformations.
A promising strategy is the "deconstruction-reconstruction" approach. This involves chemically opening the pyrimidine ring to create a reactive intermediate, which can then be used to build new heterocyclic systems. nih.govresearchgate.netnih.gov For example, a pyrimidine can be transformed into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be reacted with various reagents to generate diverse heterocycles like pyrazoles or other substituted pyrimidines. researchgate.net Applying this strategy to this compound could unlock access to entirely new classes of compounds that would be difficult to synthesize through traditional methods. nih.govdigitellinc.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including this compound. researchgate.netmdpi.com Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, and improved reproducibility. mdpi.comatomfair.com
When applied to the synthesis of this compound, flow chemistry can:
Improve Safety: By using small reaction volumes, the risks associated with hazardous reagents and exothermic reactions are minimized. atomfair.com
Increase Efficiency: Continuous processing allows for higher throughput and easier scalability compared to batch methods. researchgate.net
Enable Automation: Automated flow systems can perform multi-step syntheses, reaction optimization, and real-time analysis with minimal human intervention, accelerating the discovery of new derivatives. researchgate.netsoci.org
The regioselective synthesis of related compounds like 3-aminoimidazo[1,2-α]pyrimidines has already demonstrated improved yields and selectivity under flow conditions compared to batch reactions. vapourtec.com Similar benefits can be anticipated for the production and derivatization of this compound.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Milligram to multi-ton | Microgram to multi-ton (by numbering up) |
| Safety | Can be hazardous with exothermic reactions and toxic reagents | Inherently safer due to small reaction volumes atomfair.com |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side products | Highly efficient, allowing for precise temperature control mdpi.com |
| Scalability | Often requires re-optimization at each scale | Seamless scaling by running the system for longer or in parallel |
| Automation | Challenging to fully automate | Easily integrated with automated control and analysis systems researchgate.net |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced analytical techniques that allow for the in situ monitoring of reactions are becoming invaluable tools. Real-time, two-dimensional (2D) NMR spectroscopy, for instance, can provide detailed structural and dynamic information about transient intermediates that are invisible to conventional analysis. nih.gov
By applying techniques like ultrafast 2D NMR to the synthesis of this compound, researchers can:
Identify and characterize previously postulated or unknown reaction intermediates. nih.gov
Elucidate complex reaction pathways and kinetics in real-time. nih.gov
Rapidly optimize reaction conditions based on a mechanistic understanding of the process.
This level of insight can accelerate the development of more efficient and robust synthetic protocols for this compound and its derivatives.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is a powerful engine for modern chemical research. researchgate.net Computational methods such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies can provide profound insights into the properties and reactivity of molecules like this compound. researchgate.netresearchgate.net
These computational approaches can be used to:
Predict Reactivity: Calculate parameters like HOMO/LUMO energies and molecular electrostatic potentials to predict how this compound will behave in different reactions. researchgate.net
Design Novel Derivatives: In silico screening and molecular modeling can guide the design of new derivatives with specific desired properties, such as enhanced biological activity. researchgate.netmdpi.com
Elucidate Reaction Mechanisms: Computational modeling can help to map out reaction pathways and transition states, complementing experimental data from techniques like in situ NMR.
By using computational predictions to guide experimental work, researchers can save significant time and resources, focusing on the most promising synthetic targets and strategies. researchgate.net
Potential for Designing Next-Generation Chemical Reagents and Building Blocks
The unique structure of this compound, combining a heterocyclic core with a reactive alkyl halide, makes it an ideal starting point for creating novel chemical reagents and building blocks. researchgate.net The pyrimidine ring is a common feature in many FDA-approved drugs, and the chloroethyl group provides a convenient handle for introducing a wide range of functional groups through nucleophilic substitution. researchgate.net
Future research will likely focus on leveraging this reactivity to develop:
Libraries of Diverse Compounds: Using this compound as a scaffold, large libraries of derivatives can be synthesized for high-throughput screening in drug discovery programs.
Specialized Reagents: The compound could be modified to create new reagents for specific chemical transformations, contributing to the broader toolkit of synthetic organic chemistry.
Advanced Materials: Pyrimidine-containing molecules have applications in materials science, for example, as ligands in OLEDs, and this compound could serve as a precursor for novel functional materials. ossila.com
Contribution to the Advancement of Fundamental Organic and Heterocyclic Chemistry
The study of this compound, through the advanced methods described above, will not only yield practical applications but also contribute to our fundamental understanding of organic and heterocyclic chemistry. growingscience.com Research into its synthesis and reactivity will provide new insights into reaction mechanisms, the principles of sustainable chemistry, and the structure-activity relationships of heterocyclic compounds. nih.govgrowingscience.com
The development of innovative synthetic strategies, such as the deconstruction-reconstruction approach, challenges existing paradigms and opens up new avenues for the diversification of heterocyclic scaffolds. nih.gov Ultimately, the knowledge gained from studying this specific molecule will ripple outwards, influencing the broader field and enabling the design and synthesis of the next generation of complex, functional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-Chloroethyl)pyrimidine derivatives?
- Methodology : Derivatives are synthesized via nucleophilic substitution or alkylation of pyrimidine precursors. For example, 5-(2-Chloroethyl)-2,4-dichloropyrimidine (Compound 3) is prepared by reacting 2,4-dichloropyrimidine with 2-chloroethylating agents under controlled conditions. Acetylation or methoxymethylation of side chains (e.g., converting hydroxyethyl to chloroethyl groups) enhances reactivity .
- Key Data : Compound 3 achieved an IC50 of 0.8 µM against HCT116 colon cancer cells, highlighting the importance of chlorine substitution .
Q. How does the chlorination pattern influence the compound’s chemical reactivity and biological activity?
- Methodology : Chlorine atoms at positions 2 and 4 on the pyrimidine ring increase electrophilicity, facilitating DNA alkylation. Comparative studies show that replacing chlorine with methoxy groups (e.g., 2,4-dimethoxypyrimidine derivatives) reduces cytostatic activity by 30-fold, confirming chlorine’s critical role in DNA interaction .
- Contradiction Analysis : While chlorine enhances potency, excessive chlorination (e.g., trichloro derivatives) may reduce solubility, requiring optimization via structural analogs (e.g., 6-methylated congeners) .
Advanced Research Questions
Q. What is the mechanistic basis for the antiproliferative activity of this compound derivatives?
- Methodology : Cytostatic effects are evaluated via cell cycle analysis. For example, 5-(2-Chloroethyl)-2,4-dichloropyrimidine induces G2/M arrest in HCT116 cells, confirmed by flow cytometry. This correlates with γ-H2AX staining, indicating DNA double-strand breaks due to alkylation .
- Data Interpretation : The compound’s IC50 (0.8 µM) is comparable to classic alkylating agents like nitrogen mustards, suggesting a similar DNA crosslinking mechanism .
Q. How do structural modifications (e.g., side-chain functionalization) impact cytostatic potency and selectivity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For instance:
- Hydroxyethyl vs. Chloroethyl : Acetylation of 5-(2-hydroxyethyl)pyrimidine increases activity (IC50 from >100 µM to ~30 µM), demonstrating the necessity of chloroethyl groups for alkylation .
- Bicyclic Derivatives : 5,6-Dihydrofuropyrimidines (e.g., Compound 7) show moderate activity (IC50 ~27 µM), suggesting fused rings may sterically hinder DNA binding .
Q. What ADME (Absorption, Distribution, Metabolism, Excretion) properties are reported for lead derivatives?
- Methodology : Metabolic stability is assessed using liver microsomes, while permeability is tested via Caco-2 cell monolayers. Compound 3 and its 6-methyl analog exhibit:
- High Permeability : Papp >20 × 10⁻⁶ cm/s, indicating good oral absorption potential.
- Metabolic Stability : >80% remaining after 1 hour in human microsomes, suggesting slow hepatic clearance .
Q. What safety precautions are critical when handling this compound derivatives?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
